4-Bromo-5-fluoro-1H-benzimidazole
Overview
Description
4-Bromo-5-fluoro-1H-benzimidazole is a compound with the molecular weight of 215.02 . It is a solid at ambient temperature .
Synthesis Analysis
Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . A variety of functional groups are compatible with this procedure .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
. Chemical Reactions Analysis
Benzimidazoles can be synthesized from o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . DMSO plays three vital roles in this process: carbon source, solvent, and oxidant .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 215.02 .Scientific Research Applications
Antimicrobial and Antioxidant Activities
4-Bromo-5-fluoro-1H-benzimidazole derivatives exhibit significant antimicrobial and antioxidant activities. For instance, certain benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been shown to possess α-glucosidase inhibitory, antimicrobial, and antioxidant properties. These derivatives, including 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, demonstrated notable scavenging activities and effectiveness against various bacterial strains (Menteşe, Ülker, & Kahveci, 2015).
Anticancer and Chemotherapeutic Potential
Several benzimidazole derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were tested for their effectiveness against leukemic cells. Among these, certain compounds like methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate induced significant cell death in leukemic cells, suggesting potential use as anti-leukemic agents (Gowda et al., 2009).
Antibacterial and Antitubercular Activities
Benzimidazole derivatives also show promise in treating bacterial infections and tuberculosis. For instance, new benzimidazole-5-(aryldiazenyl)thiazole derivatives have been synthesized and demonstrated noticeable efficiency in vitro for their antioxidant activity and cytotoxicity effect against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as human liver cancer cell lines (Khalifa et al., 2018). Additionally, novel benzimidazoles have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing moderately good activity (Yoon et al., 2015).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the nh moiety of benzimidazole is essential for polar interaction by forming a hydrogen bond with carbonyl of ser507 . This interaction could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
Benzimidazole derivatives have been reported to inhibit urease, an enzyme that plays a crucial role in the nitrogen cycle . This suggests that 4-Bromo-5-fluoro-1H-benzimidazole might interact with similar biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that this compound could have multiple effects at the cellular level, depending on the specific targets it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYJBOPQDDBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1360962-58-8 | |
Record name | 4-Bromo-5-fluoro-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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